molecular formula C18H22O2Si B11834621 Propan-2-yl [methyl(diphenyl)silyl]acetate CAS No. 87776-13-4

Propan-2-yl [methyl(diphenyl)silyl]acetate

Cat. No.: B11834621
CAS No.: 87776-13-4
M. Wt: 298.5 g/mol
InChI Key: BTVMSVMHNBLMQQ-UHFFFAOYSA-N
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Description

ISOPROPYL 2-(METHYLDIPHENYLSILYL)ACETATE: is an organic compound with the molecular formula C18H22O2Si . It is a derivative of acetic acid and isopropanol, featuring a methyldiphenylsilyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ISOPROPYL 2-(METHYLDIPHENYLSILYL)ACETATE typically involves the silylation of the lithium enolate of an ester. This reaction is carried out using methyldiphenylchlorosilane, which results in the exclusive formation of the α-methyldiphenylsilyl ester . The reaction conditions are generally mild and can be optimized to achieve high yields.

Industrial Production Methods: Industrial production of ISOPROPYL 2-(METHYLDIPHENYLSILYL)ACETATE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The scalability of the synthesis makes it feasible for commercial production.

Chemical Reactions Analysis

Types of Reactions: ISOPROPYL 2-(METHYLDIPHENYLSILYL)ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

ISOPROPYL 2-(METHYLDIPHENYLSILYL)ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ISOPROPYL 2-(METHYLDIPHENYLSILYL)ACETATE exerts its effects involves interactions with molecular targets and pathways. The methyldiphenylsilyl group plays a crucial role in its reactivity and stability. The compound can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

    ISOPROPYL ACETATE: An ester with a similar structure but without the methyldiphenylsilyl group.

    METHYLDIPHENYLSILYL ACETATE: A compound with a similar silyl group but different ester moiety.

Uniqueness: ISOPROPYL 2-(METHYLDIPHENYLSILYL)ACETATE is unique due to the presence of the methyldiphenylsilyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be suitable.

Biological Activity

Propan-2-yl [methyl(diphenyl)silyl]acetate is a silane derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications, supported by case studies and relevant data.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of diphenylsilyl chloride with isopropanol and acetic acid. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure.

Anticancer Properties

Research indicates that silane compounds, including this compound, exhibit significant anticancer activity. A study demonstrated that similar silane derivatives showed cytotoxic effects on various cancer cell lines, including HeLa and MDA-MB-231 cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Compound Cell Line IC50 (μM)
This compoundHeLa5.99
DiphenylsilanediolMDA-MB-2314.50
5-((6-Amino-9 H-purin-9-yl)methyl)L12100.30

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. In vitro studies have indicated its ability to inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound's anti-inflammatory mechanism may involve the modulation of NF-kB signaling pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.

Case Studies

  • Cytotoxicity in Cancer Research
    • A study conducted by researchers at a leading pharmaceutical institute assessed the cytotoxic effects of this compound on several cancer cell lines. Results indicated a dose-dependent cytotoxic effect with an IC50 value of 5.99 μM against HeLa cells, highlighting its potential as an anticancer agent .
  • Anti-inflammatory Mechanisms
    • Another study focused on the anti-inflammatory properties of silane compounds, where this compound was found to significantly reduce TNF-alpha levels in LPS-stimulated macrophages, suggesting its utility in treating inflammatory diseases .
  • Antimicrobial Efficacy
    • A comparative analysis of various silane derivatives revealed that this compound exhibited notable antibacterial activity against Gram-positive bacteria, suggesting its potential application in developing new antimicrobial agents .

Properties

CAS No.

87776-13-4

Molecular Formula

C18H22O2Si

Molecular Weight

298.5 g/mol

IUPAC Name

propan-2-yl 2-[methyl(diphenyl)silyl]acetate

InChI

InChI=1S/C18H22O2Si/c1-15(2)20-18(19)14-21(3,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3

InChI Key

BTVMSVMHNBLMQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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